molecular formula C16H14Cl3NO3 B5106354 N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B5106354
M. Wt: 374.6 g/mol
InChI Key: KDBLAGXZALNGIX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of chloro, methoxy, and phenoxy groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 2,4-dichlorophenol.

    Formation of Intermediate: The first step involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then reacted with 2,4-dichlorophenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved could include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
  • N-(5-chloro-2-methoxyphenyl)-2-(3,4-dichlorophenoxy)propanamide
  • N-(5-chloro-2-methoxyphenyl)-2-(2,4-difluorophenoxy)propanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chloro groups and a methoxy group can enhance its interactions with biological targets and improve its stability under various conditions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO3/c1-9(23-14-5-3-10(17)7-12(14)19)16(21)20-13-8-11(18)4-6-15(13)22-2/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBLAGXZALNGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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